molecular formula C11H13NOS B120776 1-Butoxy-2-isothiocyanatobenzene CAS No. 141184-30-7

1-Butoxy-2-isothiocyanatobenzene

Cat. No.: B120776
CAS No.: 141184-30-7
M. Wt: 207.29 g/mol
InChI Key: ZNRKBBLPUOWVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butoxy-2-isothiocyanatobenzene is an aromatic compound featuring a benzene ring substituted with a butoxy group (-OC₄H₉) at position 1 and an isothiocyanate (-NCS) group at position 2. Its molecular formula is C₁₀H₁₃NOS, with a molecular weight of approximately 195.28 g/mol. This compound belongs to the isothiocyanate family, known for their reactivity with nucleophiles like amines and thiols, making them valuable in organic synthesis and pharmaceutical research.

Properties

CAS No.

141184-30-7

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-butoxy-2-isothiocyanatobenzene

InChI

InChI=1S/C11H13NOS/c1-2-3-8-13-11-7-5-4-6-10(11)12-9-14/h4-7H,2-3,8H2,1H3

InChI Key

ZNRKBBLPUOWVQZ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1N=C=S

Canonical SMILES

CCCCOC1=CC=CC=C1N=C=S

Synonyms

Benzene, 1-butoxy-2-isothiocyanato- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-Butoxy-2-isothiocyanatobenzene with analogous compounds in terms of structure, properties, and applications:

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
1-Butoxy-2-isothiocyanatobenzene Butoxy (1), Isothiocyanate (2) C₁₀H₁₃NOS 195.28 N/A Organic synthesis, drug design
1-Chloro-3-isothiocyanato-2-methoxybenzene Chloro (1), Methoxy (2), Isothiocyanate (3) C₈H₆ClNO₂S ~215.66 N/A Research reagent, chemical intermediate
Benzyl Isothiocyanate Benzyl, Isothiocyanate C₈H₇NS 149.21 622-78-6 Analytical standard, natural products
1-(Butan-2-yl)-2-chlorobenzene Butan-2-yl (1), Chloro (2) C₁₀H₁₃Cl 168.66 20068-14-8 Chemical intermediate

Structural and Electronic Effects

  • Substituent Position and Reactivity: The target compound’s isothiocyanate group at position 2 is influenced by the electron-donating butoxy group at position 1, which may enhance electrophilicity compared to electron-withdrawing substituents (e.g., chloro in 1-Chloro-3-isothiocyanato-2-methoxybenzene) . Benzyl Isothiocyanate lacks aromatic substitution, rendering its isothiocyanate group more exposed and reactive in non-polar environments .

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